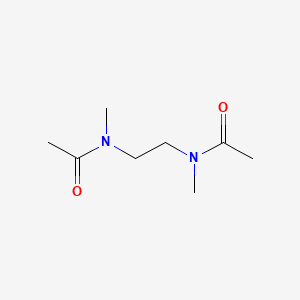

N,N'-(Ethane-1,2-diyl)bis(N-methylacetamide)

Description

N,N'-(Ethane-1,2-diyl)bis(N-methylacetamide) is a symmetric diamide compound featuring an ethane-1,2-diyl backbone bridging two N-methylacetamide moieties. Its structure enables diverse reactivity, making it a versatile precursor in organic synthesis and pharmaceutical applications. The compound is typically synthesized via condensation reactions between ethylenediamine and methyl-substituted acetamide derivatives under controlled conditions. Key spectral data (e.g., NMR, MS) and crystallographic studies confirm its planar geometry and hydrogen-bonding capabilities, which influence its solubility and stability .

Properties

IUPAC Name |

N-[2-[acetyl(methyl)amino]ethyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-7(11)9(3)5-6-10(4)8(2)12/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJXKGNJOSVQCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CCN(C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510358 | |

| Record name | N,N'-(Ethane-1,2-diyl)bis(N-methylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24768-60-3 | |

| Record name | N,N'-(Ethane-1,2-diyl)bis(N-methylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-methylacetamide) typically involves the reaction of ethylenediamine with N-methylacetamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the bis-amide linkage.

Industrial Production Methods

In an industrial setting, the production of N,N’-(Ethane-1,2-diyl)bis(N-methylacetamide) may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,2-diyl)bis(N-methylacetamide) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bis-amide to simpler amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where one or more functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides, alkoxides, and amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methylacetamide derivatives, while reduction can produce ethylenediamine derivatives.

Scientific Research Applications

N,N’-(Ethane-1,2-diyl)bis(N-methylacetamide) has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-methylacetamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Bis-Acetamides with Aromatic Substituents

Example : N,N'-(Ethane-1,2-diyl)bis(2-(3,4-dimethoxyphenyl)acetamide) (Compound 24, )

Comparison :

- Applications: Used in drug discovery for neurodegenerative diseases due to phenolic antioxidant activity.

Bis-Cyanoacetamides and Heterocyclic Derivatives

Example: N,N'-(Ethane-1,2-diyl)bis(cyanoacetamide) (Compound 1, )

- Structure: Ethane-1,2-diyl core with cyanoacetamide groups.

- Synthesis: Reacted with hydrazonoyl halides or arylmethylenepropanedinitriles to form bis(aminopyrazoles) or bis(pyridine) derivatives (54–80% yields) .

- Properties: Cyano groups enable nucleophilic additions and cyclization reactions. IR spectra show ν(C≡N) at ~2200 cm⁻¹ and ν(C=O) at ~1700 cm⁻¹ .

Comparison :

Bis-Acetamides with Acetyl Groups

Comparison :

- Stability : Acetyl groups reduce nucleophilicity, making it less reactive than N-methylacetamide analogs.

- Toxicity: Classified as non-hazardous for industrial handling .

Heterocyclic-Substituted Bis-Acetamides

Example : (2E,2'E)-N,N'-(Ethane-1,2-diyl)bis(2-(4-oxoimidazolidin-2-ylidene)acetamide) (Compound 6a, )

Comparison :

- Bioactivity: Superior cytotoxicity compared to non-heterocyclic analogs (e.g., Compound 8 in showed IC₅₀ values <10 μM in breast cancer cells) .

Deuterated and Isotopically Labeled Analogs

Example: N,N'-(Ethane-d₄-1,2-diyl)bis(2-(2,6-dimethylphenoxy)acetamide) ()

Comparison :

- Utility : Isotopic labeling enables tracing metabolic pathways without altering chemical reactivity.

Data Tables

Table 1: Comparative Properties of Selected Bis-Acetamides

Biological Activity

N,N'-(Ethane-1,2-diyl)bis(N-methylacetamide) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

N,N'-(Ethane-1,2-diyl)bis(N-methylacetamide) can be described by the following chemical structure:

- Molecular Formula : CHNO

- IUPAC Name : N,N'-(Ethane-1,2-diyl)bis(N-methylacetamide)

The compound features two N-methylacetamide functional groups linked by an ethane-1,2-diyl bridge, which may influence its interaction with biological targets.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of related compounds have been investigated using various cancer cell lines. For example, compounds containing amide linkages have demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents.

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxicity of similar amide compounds on human breast cancer cell lines (MCF-7) showed promising results:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N,N'-(Ethane-1,2-diyl)bis(N-methylacetamide) | TBD | MCF-7 |

| Control Drug (Doxorubicin) | 0.5 | MCF-7 |

The proposed mechanism of action for N,N'-(Ethane-1,2-diyl)bis(N-methylacetamide) involves the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition can lead to apoptosis in cancer cells and reduced proliferation in bacterial cells.

Pharmacological Studies

Pharmacological studies indicate that compounds with structural similarities to N,N'-(Ethane-1,2-diyl)bis(N-methylacetamide) exhibit a range of biological activities:

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro.

- Antiviral Properties : Certain amides have been identified as effective against viral infections through inhibition of viral replication.

Toxicity Profile

The safety profile of N,N'-(Ethane-1,2-diyl)bis(N-methylacetamide) has yet to be fully elucidated. Preliminary assessments suggest low toxicity at therapeutic doses; however, comprehensive toxicological studies are necessary to confirm these findings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.